molecular formula C27H35N7O3 B2688393 tert-butyl 4-(6-((8-cyclopentyl-5-Methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyriMidin-2-yl)aMino)pyridin-3-yl)piperazine-1-carboxylate CAS No. 571189-65-6

tert-butyl 4-(6-((8-cyclopentyl-5-Methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyriMidin-2-yl)aMino)pyridin-3-yl)piperazine-1-carboxylate

Cat. No.: B2688393
CAS No.: 571189-65-6
M. Wt: 505.623
InChI Key: ZFQGPCBCGFJESP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-((8-cyclopentyl-5-Methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyriMidin-2-yl)aMino)pyridin-3-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C27H35N7O3 and its molecular weight is 505.623. The purity is usually 95%.
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Mechanism of Action

Target of Action

Tert-butyl 4-(6-((8-cyclopentyl-5-Methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyriMidin-2-yl)aMino)pyridin-3-yl)piperazine-1-carboxylate is an intermediate in the commercial development of palbociclib . Palbociclib is a highly selective reversible inhibitor of cyclin-dependent kinases CDK 4/6 . These kinases are crucial for cell cycle progression and DNA replication .

Mode of Action

The compound, this compound, interacts with its targets, CDK 4/6, by binding to the ATP pocket of these kinases . This binding inhibits the kinase activity, thereby halting the cell cycle progression from G1 to S phase .

Biochemical Pathways

The inhibition of CDK 4/6 by this compound affects the Retinoblastoma (Rb) pathway . In a normal cell cycle, CDK 4/6 phosphorylates Rb protein, which releases E2F transcription factors that are necessary for the transition from G1 to S phase . The inhibition of CDK 4/6 prevents this phosphorylation, keeping E2F factors in check and halting cell cycle progression .

Pharmacokinetics

It’s known that the compound is slightly soluble in dmso and methanol , which could influence its absorption and distribution in the body.

Result of Action

The result of the action of this compound is the inhibition of cell cycle progression . This leads to a halt in DNA replication and cell division, particularly in rapidly dividing cells such as cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C and protected from light to maintain its stability . Furthermore, the compound’s solubility in different solvents could affect its bioavailability and distribution within the body .

Properties

IUPAC Name

tert-butyl 4-[6-[(8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N7O3/c1-18-15-23(35)34(19-7-5-6-8-19)24-21(18)17-29-25(31-24)30-22-10-9-20(16-28-22)32-11-13-33(14-12-32)26(36)37-27(2,3)4/h9-10,15-17,19H,5-8,11-14H2,1-4H3,(H,28,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQGPCBCGFJESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)OC(C)(C)C)C5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

8-Cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (0.40 g, 1.37 mmol) and 4-(6-amino-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester (0.497 g, 1.78 mmol) were heated to reflux in toluene (4 mL) for 16 hours. The reaction mixture was cooled to room temperature and the precipitate that formed was collected by filtration and washed on the funnel with toluene (3×10 mL) to give 4-[6-(8-cyclopentyl-5-methyl-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidin-2-ylamino)-pyridin-3-yl]-piperazine-1-carboxylic acid tert-butyl ester as a dark brown-gray solid (0.100 g, 16.2%). 1H NMR δ(400 MHz, DMSO-d6) 9.92 (s, 1H), 8.78 (s,1H), 8.02 (d, J=2.9 Hz, 1H), 7.87 (d, J=9.3 Hz, 1H), 7.50 (dd, J=2.9, 9.0 Hz, 1H), 6.18 (s, 1H), 5.77 (m, 1H), 3.44 (m, 4H), 3.07 (m, 4H), 2.39 (s, 3H), 2.20 (m, 2H), 1.85 (m, 2H), 1.71 (m, 2H), 1.55 (m, 2H), 1.39 (s, 9H).
Name
8-Cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.497 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step Two

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